Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Description
Chemical Identity and Nomenclature
This compound is a benzothiazole-based organic compound characterized by a para-substituted methyl benzoate group linked via a carbamoyl bridge to a 5,7-dimethyl-1,3-benzothiazole moiety. Its systematic IUPAC name reflects this arrangement:
IUPAC Name :
this compound
Molecular Formula :
C$${18}$$H$${16}$$N$${2}$$O$${3}$$S
Structural Features :
- Benzothiazole Core : A bicyclic structure comprising a benzene ring fused to a 1,3-thiazole ring.
- Substituents :
- 5,7-Dimethyl groups : Methyl groups at positions 5 and 7 of the benzothiazole ring, influencing electronic and steric properties.
- Carbamoyl linkage : Connects the benzothiazole to the benzoate group.
- Methyl ester : Located at the para position of the benzoate ring, enhancing solubility and reactivity.
Structural Comparison with Analogues :
The compound’s SMILES notation, COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=C(C=C3)C)C)S2, encodes its connectivity, while its InChIKey (ROJVPTHVAQUQMU-UHFFFAOYSA-N ) facilitates database retrieval. X-ray crystallography of analogous structures reveals planar benzothiazole rings stabilized by π-π interactions, with substituents dictating conformational preferences .
Historical Development in Heterocyclic Chemistry
Benzothiazole chemistry emerged in the late 19th century, with the parent compound first synthesized via cyclization of 2-aminothiophenol derivatives . The discovery of benzothiazoles’ biological activities in the mid-20th century spurred interest in substituted variants:
Key Milestones :
- 1887 : Initial synthesis of benzothiazole by Hoffmann, establishing foundational reactivity patterns.
- 1950s : Development of 2-mercaptobenzothiazole (MBT) as a rubber vulcanization accelerator, highlighting industrial applications.
- 1980s–2000s : Exploration of methyl- and chloro-substituted benzothiazoles for antimicrobial and anticancer properties .
- 2010s : Systematic optimization of carbamoyl-linked benzothiazoles, including this compound, to enhance target selectivity .
Synthetic Evolution :
Early routes to benzothiazoles relied on condensation of 2-aminothiophenol with carboxylic acid derivatives. Modern syntheses of this compound involve:
- Preparation of 5,7-Dimethyl-1,3-benzothiazol-2-amine :
- Coupling with Methyl 4-Isocyanatobenzoate :
This two-step approach, adapted from methods for 4,5-dimethyl analogues , achieves yields >70% with high purity, as confirmed by HPLC and $$^1$$H NMR .
Position Within Benzothiazole Derivative Classifications
Benzothiazole derivatives are classified by substitution patterns and functional groups, which dictate their applications:
Classification Criteria :
- Substituent Position :
- Functional Groups :
Comparative Analysis of Benzothiazole Subclasses :
| Subclass | Example Compound | Key Applications |
|---|---|---|
| 2-Aminobenzothiazoles | Riluzole | Neuroprotection |
| 2-Carbamoyl Esters | Target Compound | Antimicrobial, Anticancer |
| 2-Mercaptobenzothiazoles | MBT | Rubber Vulcanization |
The target compound’s 5,7-dimethyl substitution distinguishes it from earlier derivatives, offering optimized steric bulk for binding hydrophobic enzyme pockets while retaining electronic compatibility with polar active sites . Its carbamoyl linkage facilitates hydrogen bonding with biological targets, as demonstrated in molecular docking studies of analogous structures .
Properties
IUPAC Name |
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-8-11(2)15-14(9-10)19-18(24-15)20-16(21)12-4-6-13(7-5-12)17(22)23-3/h4-9H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERFRINJPFIXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the reaction of 5,7-dimethyl-1,3-benzothiazol-2-amine with methyl 4-isocyanatobenzoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs are primarily derived from thiazole-containing pharmacopeial substances (e.g., PF 43(1) entries) .
Table 1: Structural Comparison with Thiazole Derivatives
Key Observations
Functional Group Reactivity :
- The methyl benzoate ester in the target compound may confer higher hydrolytic stability compared to carbamate esters in analogs like entry m .
- Unlike PF 43(1) derivatives with hydroperoxide or ureido groups, the target compound’s carbamoyl linker is less prone to redox or nucleophilic reactions .
Aromatic vs.
Methodological Considerations for Comparative Studies
For example:
Biological Activity
Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic organic compound belonging to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article will delve into its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
IUPAC Name: this compound
Molecular Weight: 344.40 g/mol
Melting Point: Data not available
Solubility: Soluble in organic solvents like dichloromethane and tetrahydrofuran.
The biological activity of this compound primarily involves its interaction with the DprE1 enzyme , which is crucial for the synthesis of the bacterial cell wall. By inhibiting this enzyme, the compound effectively disrupts the growth of pathogenic bacteria such as Mycobacterium tuberculosis .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound:
- In Vitro Studies: this compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like streptomycin and ceftazidime .
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Mycobacterium tuberculosis | 25 |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In various cell line studies, it exhibited cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in 2023 evaluated various benzothiazole derivatives for their antimicrobial properties. This compound was among the most effective compounds tested against M. tuberculosis, establishing it as a promising candidate for further development .
- Cytotoxicity Assay : In a separate study focusing on cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated IC50 values of 30 µM and 50 µM respectively, indicating significant cytotoxicity and potential for therapeutic applications .
Synthesis Methods
The synthesis of this compound typically involves the reaction between 5,7-dimethyl-1,3-benzothiazol-2-amine and methyl 4-isocyanatobenzoate under controlled conditions:
-
Reagents :
- 5,7-Dimethyl-1,3-benzothiazol-2-amine
- Methyl 4-isocyanatobenzoate
- Solvent: Dichloromethane or tetrahydrofuran
-
Procedure :
- Mix the reagents in a solvent.
- Stir at room temperature for several hours.
- Purify the product through recrystallization or chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
